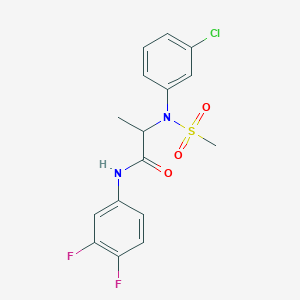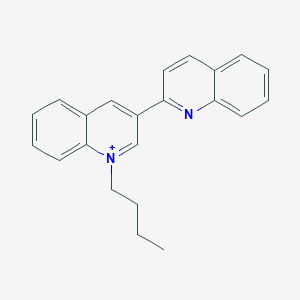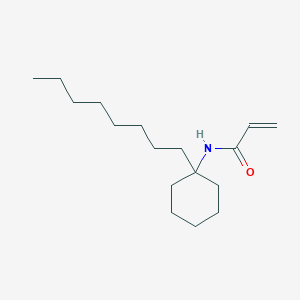
N~2~-(3-chlorophenyl)-N-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3-chlorophenyl)-N-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide is a synthetic organic compound characterized by the presence of chlorophenyl, difluorophenyl, and methylsulfonyl groups attached to an alaninamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chlorophenyl)-N-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Alaninamide Backbone: The alaninamide backbone is synthesized through the reaction of alanine with an appropriate amine under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.
Addition of the Difluorophenyl Group: The difluorophenyl group is added through a similar nucleophilic substitution reaction using a difluorophenyl halide.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is attached using a sulfonyl chloride reagent in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(3-chlorophenyl)-N-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N~2~-(3-chlorophenyl)-N-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N2-(3-chlorophenyl)-N-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~-(3-chlorophenyl)-N-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide
- N~2~-(3-chlorophenyl)-N-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)alaninamide
Uniqueness
N~2~-(3-chlorophenyl)-N-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to the presence of both chlorophenyl and difluorophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups may enhance the compound’s stability, reactivity, and potential therapeutic effects compared to similar compounds.
Eigenschaften
Molekularformel |
C16H15ClF2N2O3S |
|---|---|
Molekulargewicht |
388.8 g/mol |
IUPAC-Name |
2-(3-chloro-N-methylsulfonylanilino)-N-(3,4-difluorophenyl)propanamide |
InChI |
InChI=1S/C16H15ClF2N2O3S/c1-10(16(22)20-12-6-7-14(18)15(19)9-12)21(25(2,23)24)13-5-3-4-11(17)8-13/h3-10H,1-2H3,(H,20,22) |
InChI-Schlüssel |
HVKXYBGOYKYKNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)N(C2=CC(=CC=C2)Cl)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-nitrophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12472648.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12472661.png)
![N-[4-(4-tert-butylphenoxy)phenyl]-2-(4-chlorophenyl)-6,8-dimethylquinoline-4-carboxamide](/img/structure/B12472667.png)
![4-({N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B12472674.png)

![2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B12472682.png)
![N-(3-acetylphenyl)-N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12472683.png)
![N~2~-(3-chlorobenzyl)-N-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12472689.png)
![2-(4-nitrophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12472704.png)



![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12472725.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12472728.png)
